2-Propenoic acid, 4-nitrophenyl ester
Overview
Description
“2-Propenoic acid, 4-nitrophenyl ester” is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as “4-NITROPHENYL ACRYLATE” and "p-nitrophenyl acrylate" .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 4-nitrophenyl ester” can be represented by the InChI string:InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2
. This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The molecular weight of “2-Propenoic acid, 4-nitrophenyl ester” is 193.16 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 72.1 Ų .Scientific Research Applications
Corrosion Inhibition
2-Propenoic acid, 4-nitrophenyl ester, particularly its derivative yttrium 3-(4-nitrophenyl)-2-propenoate, has been investigated for its effectiveness as a corrosion inhibitor for copper alloys in chloride solutions. The compound forms a protective film on the copper alloy surface, preventing corrosion, especially at higher concentrations (Nam, Thang, Hoai, & Hiển, 2016).
Enzyme Activity Studies
Studies have explored the role of nitrophenyl esters, including 2-propenoic acid, 4-nitrophenyl ester, in enzyme activity. For instance, their hydrolysis rates catalyzed by bovine carbonic anhydrase vary based on the nitro group position and acyl residue size. These studies contribute to understanding enzyme kinetics and inhibitor effects (Thorslund & Lindskog, 1967).
Organic Synthesis
In organic chemistry, 2-propenoic acid, 4-nitrophenyl ester is used in synthesizing complex molecules. For example, it's utilized in reactions involving β-cyclodextrin, indicating its role in optimizing metallocene substrates for such reactions (Breslow, Trainor, & Ueno, 1983).
Cancer Chemoprevention
Certain derivatives of 2-propenoic acid, 4-nitrophenyl ester have shown potential in cancer chemoprevention. For instance, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a related compound, exhibits properties that may prevent colon and tongue cancers (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Nonlinear Optical Properties
Copolymers of methyl methacrylate and 2-propenoic acid, 2-methyl-, 2-[[[[4-methyl-3-[[(2-methyl-4-nitrophenyl)amino]carbonyl] aminophenyl] carbonyl]oxy]ethyl ester, a derivative of 2-propenoic acid, 4-nitrophenyl ester, have been characterized for nonlinear optical properties. These polymers exhibit significant second harmonic generation signals, indicating potential applications in optical technologies (Sharma, Zhou, Frisch, Wagenen, & Korenowski, 1999).
properties
IUPAC Name |
(4-nitrophenyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGGEQXKSZPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67391-52-0 | |
Record name | Poly(4-nitrophenyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67391-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70175476 | |
Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 4-nitrophenyl ester | |
CAS RN |
2123-85-5 | |
Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC144290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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